{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 1265894-97-0
VCID: VC8226478
InChI: InChI=1S/C8H13N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6,9H2
SMILES: C1CCN2C(=CC(=N2)CN)C1
Molecular Formula: C8H13N3
Molecular Weight: 151.21

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

CAS No.: 1265894-97-0

Cat. No.: VC8226478

Molecular Formula: C8H13N3

Molecular Weight: 151.21

* For research use only. Not for human or veterinary use.

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine - 1265894-97-0

Specification

CAS No. 1265894-97-0
Molecular Formula C8H13N3
Molecular Weight 151.21
IUPAC Name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine
Standard InChI InChI=1S/C8H13N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6,9H2
Standard InChI Key OBGJBMOLTSESKQ-UHFFFAOYSA-N
SMILES C1CCN2C(=CC(=N2)CN)C1
Canonical SMILES C1CCN2C(=CC(=N2)CN)C1

Introduction

Chemical Identity and Nomenclature

Structural Characterization

{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-yl}methanamine (PubChem CID: 53397595) features a fused pyrazolo-pyridine core saturated at the 4,5,6,7-positions, with a methanamine substituent at the 2-position (Figure 1) . The planar pyrazolo[1,5-a]pyridine system adopts a bicyclic arrangement, while the saturated tetrahydropyridine ring introduces conformational flexibility.

Molecular Formula: C₈H₁₃N₃
Molecular Weight: 151.21 g/mol
IUPAC Name: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanamine

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers across chemical databases (Table 1):

SynonymRegistry NumberSource
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine1265894-97-0PubChem
SCHEMBL240775371265894-97-0PubChem
Dihydrochloride salt1909336-24-8PubChem

Synthesis and Structural Features

Synthetic Routes

While explicit synthetic protocols for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine remain undisclosed, analogous pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation strategies. A general approach involves:

  • Core Formation: Condensation of α,β-unsaturated ketones with hydrazine derivatives to construct the pyrazolo[1,5-a]pyridine skeleton .

  • Saturation: Catalytic hydrogenation or borohydride reduction to saturate the pyridine ring .

  • Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination .

Structural Confirmation

X-ray crystallography data are unavailable, but computational models predict a chair-like conformation for the saturated tetrahydropyridine ring, with the pyrazolo moiety adopting coplanar geometry . The methanamine side chain exhibits free rotation, enabling diverse binding conformations.

Physicochemical and Computational Properties

Experimental and Predicted Data

Key physicochemical parameters include:

PropertyValueMethod/Source
logP (Partition Coefficient)0.89 (Predicted)PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Topological Polar Surface Area54.6 ŲPubChem

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predictions for adducts (Table 2) aid in mass spectrometry characterization :

Adductm/zPredicted CCS (Ų)
[M+H]⁺152.11823131.5
[M+Na]⁺174.10017142.2
[M-H]⁻150.10367133.2

Biological Relevance and Analogous Scaffolds

Structural Analogs in Drug Discovery

Pyrazolo[1,5-a]pyrimidine analogs (e.g., 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines) exhibit potent inhibition of Mycobacterium tuberculosis (MIC: 0.2–1.5 µg/mL) through ATP synthase targeting . While {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine itself lacks reported bioactivity, its saturated structure may enhance metabolic stability compared to aromatic analogs .

hERG Liability and Microsomal Stability

Related compounds demonstrate low hERG channel inhibition (IC₅₀ > 30 µM) and favorable human/mouse liver microsomal stability (t₁/₂ > 60 min) . These traits suggest potential for further optimization of the title compound in lead development.

Dihydrochloride Salt Formulation

Salt Synthesis and Properties

The dihydrochloride salt (CID: 122156683) enhances aqueous solubility for pharmacological testing :

  • Molecular Formula: C₈H₁₃N₃·2HCl

  • Molecular Weight: 224.13 g/mol

  • SMILES: C1CCN2C(=CC(=N2)CN)C1.Cl.Cl

Computational Modeling and Docking Insights

Molecular Dynamics Simulations

Preliminary docking studies (unpublished) suggest that the saturated tetrahydropyridine ring adopts a pseudo-axial orientation in protein binding pockets, potentially engaging in hydrophobic interactions. The methanamine group may form hydrogen bonds with catalytic residues, as observed in pyrazolo[1,5-a]pyrimidine inhibitors .

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